molecular formula C12H12N4O2 B10874853 4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile

4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10874853
M. Wt: 244.25 g/mol
InChI Key: RNZWURWBPDWNHJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile is an organic compound characterized by the presence of diethylamino, nitro, and dicarbonitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of a diethylamino-substituted benzene derivative, followed by the introduction of dicarbonitrile groups through cyanation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-(Diethylamino)-5-aminobenzene-1,2-dicarbonitrile.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The diethylamino group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)salicylaldehyde
  • 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
  • 4-(Diethylamino)benzaldehyde

Uniqueness

4-(Diethylamino)-5-nitrobenzene-1,2-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diethylamino and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

4-(diethylamino)-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N4O2/c1-3-15(4-2)11-5-9(7-13)10(8-14)6-12(11)16(17)18/h5-6H,3-4H2,1-2H3

InChI Key

RNZWURWBPDWNHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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